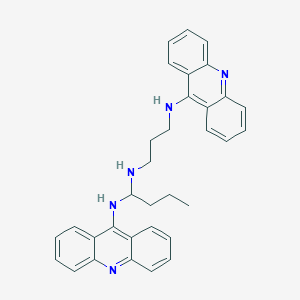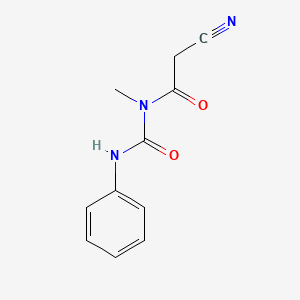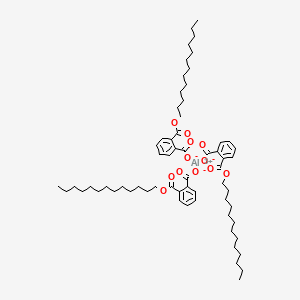
1,2-Benzenedicarboxylic acid, monotridecyl ester, aluminum salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Benzenedicarboxylic acid, monotridecyl ester, aluminum salt is a chemical compound that belongs to the class of phthalates. Phthalates are esters of phthalic acid and are commonly used as plasticizers, substances added to plastics to increase their flexibility, transparency, durability, and longevity. This particular compound is formed by the esterification of 1,2-benzenedicarboxylic acid with tridecyl alcohol, followed by the formation of an aluminum salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-benzenedicarboxylic acid, monotridecyl ester typically involves the esterification of 1,2-benzenedicarboxylic acid (phthalic acid) with tridecyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove the water formed during the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. The aluminum salt formation can be achieved by reacting the ester with an aluminum compound such as aluminum chloride or aluminum sulfate under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
1,2-Benzenedicarboxylic acid, monotridecyl ester, aluminum salt can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base to yield 1,2-benzenedicarboxylic acid and tridecyl alcohol.
Oxidation: The compound can be oxidized to form phthalic anhydride and other oxidation products.
Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Nucleophiles such as amines or alcohols under suitable conditions.
Major Products Formed
Hydrolysis: 1,2-Benzenedicarboxylic acid and tridecyl alcohol.
Oxidation: Phthalic anhydride and other oxidation products.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
1,2-Benzenedicarboxylic acid, monotridecyl ester, aluminum salt has several applications in scientific research:
Chemistry: Used as a plasticizer in the production of flexible plastics and polymers.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the properties of polymers.
Industry: Used in the manufacturing of various consumer products, including toys, packaging materials, and medical devices.
Mechanism of Action
The mechanism of action of 1,2-benzenedicarboxylic acid, monotridecyl ester, aluminum salt involves its interaction with biological molecules and cellular pathways. As a plasticizer, it can integrate into polymer matrices, altering their physical properties. In biological systems, it may interact with hormone receptors, potentially disrupting endocrine functions. The aluminum salt component may also play a role in its overall activity, influencing its solubility and reactivity.
Comparison with Similar Compounds
1,2-Benzenedicarboxylic acid, monotridecyl ester, aluminum salt can be compared with other phthalates and their aluminum salts:
1,2-Benzenedicarboxylic acid, mono(1-methylheptyl) ester: Similar ester but with a different alcohol component.
1,2-Benzenedicarboxylic acid, bis(4-methylpentyl) ester: Contains two ester groups with different alcohols.
1,2-Benzenedicarboxylic acid, monobutyl ester: A simpler ester with a shorter alcohol chain.
These compounds share similar chemical properties but differ in their physical properties and specific applications due to variations in their ester groups.
Properties
CAS No. |
67952-97-0 |
|---|---|
Molecular Formula |
C63H93AlO12 |
Molecular Weight |
1069.4 g/mol |
IUPAC Name |
aluminum;2-tridecoxycarbonylbenzoate |
InChI |
InChI=1S/3C21H32O4.Al/c3*1-2-3-4-5-6-7-8-9-10-11-14-17-25-21(24)19-16-13-12-15-18(19)20(22)23;/h3*12-13,15-16H,2-11,14,17H2,1H3,(H,22,23);/q;;;+3/p-3 |
InChI Key |
AOBDHTCOQZZDTN-UHFFFAOYSA-K |
Canonical SMILES |
CCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)[O-].CCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)[O-].CCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)[O-].[Al+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


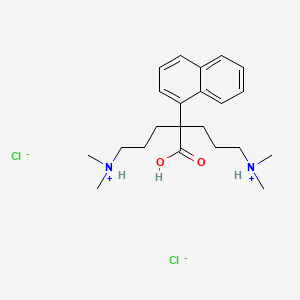
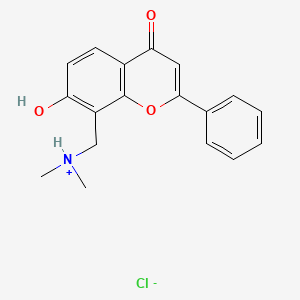
![2-{[(1-Hydroxypropan-2-yl)oxy]carbonyl}benzoic acid](/img/structure/B13767221.png)
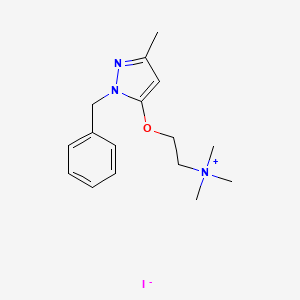
![14-Methyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12,14,16-octaen-18-one](/img/structure/B13767240.png)
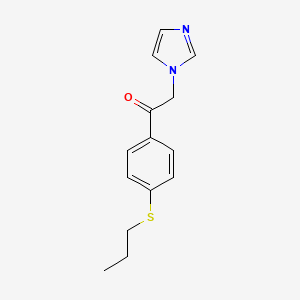
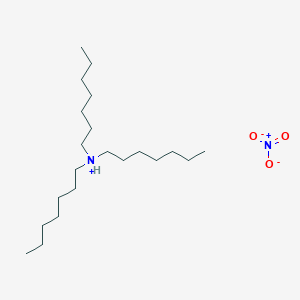
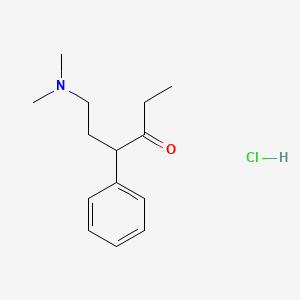
![Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-chloro-5-nitrophenyl)azo]phenyl]-](/img/structure/B13767264.png)
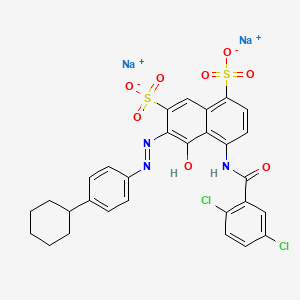
![[3-[4-(4-Chlorophenyl)phenyl]-3-hydroxypropyl]-dimethylazanium chloride](/img/structure/B13767275.png)
![2,6,10,10-Tetramethyl-1-oxaspiro[4.5]deca-3,6-diene](/img/structure/B13767282.png)
